molecular formula C14H18BF3O2 B1442177 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane CAS No. 1190235-39-2

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane

Cat. No. B1442177
CAS RN: 1190235-39-2
M. Wt: 286.1 g/mol
InChI Key: JMTFZFYCYAHNQN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane, also known as TMTB, is a boron-containing organic compound with a wide variety of applications in the fields of organic synthesis, catalysis, and materials science. It is a versatile reagent used in a variety of synthetic transformations due to its unique chemical properties. TMTB is also used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis and Derivatives

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a compound that has been extensively studied for its synthesis and derivatives. For instance, El Bialy, Abd El Kader, and Boykin (2011) reported the synthesis of new benzyloxycyanoboronic esters, showcasing the versatility of 1,3,2-dioxaborolanes in chemical synthesis (El Bialy, Abd El Kader, & Boykin, 2011).

Catalysis and Reductions

In another study, Query et al. (2011) demonstrated that 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can catalyze the reduction of ketones, highlighting its utility in organic synthesis and catalysis (Query et al., 2011).

Synthesis of Boron-Containing Compounds

Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, revealing the compound's role in the development of boron-containing materials potentially useful in LCD technology and therapeutics for Neurodegenerative diseases (Das et al., 2015).

Transition Metal Catalyzed Reactions

Takagi and Yamakawa (2013) investigated the syntheses of arenes using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, showcasing its importance in palladium-catalyzed borylation reactions (Takagi & Yamakawa, 2013).

Hydroboration of Alkenes

Fritschi et al. (2008) developed 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane, a bulky borane used in the hydroboration of alkenes, demonstrating its utility in the synthesis of organoboronate esters (Fritschi et al., 2008).

Continuous Flow Synthesis

Fandrick et al. (2012) described a continuous-flow process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, highlighting its application in large-scale synthesis (Fandrick et al., 2012).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-6-5-7-11(8-10)14(16,17)18/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFZFYCYAHNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726927
Record name 4,4,5,5-Tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190235-39-2
Record name 4,4,5,5-Tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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